2-Bromo-6-morpholinopyridine

C–H activation Palladium catalysis Cross-coupling

Researchers developing FGFR inhibitors require building blocks with validated target engagement. Substituting regioisomeric or halogen analogs of 2-bromo-6-morpholinopyridine introduces unquantified risk to cross-coupling yields and biological activity. • Validated FGFR1 inhibitor (IC50 = 18 nM); CDK6 IC50 = 462 nM • Compatible with phosphine-free Pd-catalyzed C-H arylation • Anticancer activity: MES-SA IC50 = 0.25 μM, HCT15 IC50 = 0.30 μM, ~20-fold selectivity vs. normal fibroblasts This well-characterized building block supports SAR studies, assay benchmarking, and dual-target experimental designs without the validation burden of unproven analogs.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 332134-60-8
Cat. No. B1278154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-morpholinopyridine
CAS332134-60-8
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CC=C2)Br
InChIInChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2
InChIKeyRCGFRLCJCFDVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-morpholinopyridine – Technical Baseline and Procurement Overview


2-Bromo-6-morpholinopyridine (CAS 332134-60-8), also designated as 4-(6-bromopyridin-2-yl)morpholine, is a heterobifunctional pyridine derivative bearing a bromine atom at the 2-position and a morpholine substituent at the 6-position . This compound serves as a strategic building block in medicinal chemistry and organic synthesis due to its dual reactivity profile: the C–Br bond enables diverse cross-coupling transformations (Suzuki, Buchwald-Hartwig, Sonogashira), while the morpholine moiety contributes to pharmacologically relevant physicochemical properties . The compound exhibits a molecular weight of 243.10 g/mol, molecular formula C₉H₁₁BrN₂O, and a calculated XLogP3 value of 2, with commercial availability at purities typically ≥95% to ≥98% (HPLC) [1]. Its unique substitution pattern—specifically the 2-bromo-6-morpholino arrangement—differentiates it from both regioisomers (e.g., 2-morpholino-6-bromopyridine) and halogen variants (chloro, fluoro analogs), a distinction that materially affects synthetic utility and biological target engagement [2].

Heterobifunctional building block for cross-coupling and medicinal chemistry
2-Bromo-6-morpholino regioisomer with documented C–H arylation selectivity
Kinase inhibitor tool: reported CDK6 and FGFR1 target engagement

Why Generic Substitution Fails for This Building Block


The procurement assumption that any 2-halo-6-morpholinopyridine or regioisomeric bromo-morpholinopyridine serves as a functionally equivalent substitute is contradicted by published data. The reactivity of 2-bromopyridine derivatives in cross-coupling reactions is strongly dependent on the electronic nature of the C6 substituent [1]. Direct comparative studies demonstrate that the C6-morpholino group confers a distinct electronic environment relative to C6-CH₃, C6-CF₃, or C6-CHO substituents, materially altering catalytic cycle efficiency and product yields in phosphine-free Pd-catalyzed C–H bond arylations [1]. Furthermore, the specific 2-bromo-6-morpholino regioisomer engages kinase ATP-binding pockets (notably CDK6 and FGFR1) with measurable affinity [2][3], whereas regioisomers (e.g., 3-bromo-5-morpholinopyridine) and halogen variants (2-chloro or 2-fluoro analogs) lack equivalent published binding data, suggesting divergent structure-activity relationships. These documented differences mean that substituting analogs without empirical validation introduces unquantified risk to reaction yields, target engagement, and downstream synthetic pathway reproducibility.

  • C6 Substituent Electronics C6-morpholino vs. CH₃, CF₃, or Br changes cross-coupling chemoselectivity and yield
  • Halogen-Variant Binding Data No published kinase inhibition data for chloro or fluoro analogs; target engagement may differ
  • Regioisomer Structure-Activity 3-Bromo-5-morpholinopyridine lacks comparable kinase profiling; may not reproduce reported activity

Quantitative Evidence Supporting Product Differentiation


C6-Morpholino Group Directs Chemoselective C–H Arylation

In a phosphine-free palladium-catalyzed C–H bond arylation system, 2-bromo-6-morpholinopyridine was successfully employed as a coupling partner, enabling the synthesis of 2-(hetero)arylated pyridines [1]. The study explicitly demonstrates that the reactivity of 2-bromopyridines is 'strongly dependent on the substituent at the C6 position' [1]. While the morpholino substituent was among those evaluated, the study further shows that 2,6-dibromopyridine (the precursor lacking the morpholino group) exhibits a different reaction outcome: it allows the synthesis of symmetrical and unsymmetrical 2,6-di(hetero)arylpyridines via sequential coupling, whereas the morpholino-substituted analog directs selective mono-coupling at the 2-bromo position due to electronic modulation by the C6 substituent [1].

C–H Arylation Selectivity
Head-to-head
Morpholino enables selective mono-arylation; 2,6-dibromo yields bis-arylation
Procurement choice for mono-arylation with phosphine-free Pd catalysis
Reaction conditions: Pd(OAc)₂/KOAc, DMF, 100–150 °C
C–H activation Palladium catalysis Cross-coupling Phosphine-free synthesis

CDK6 Kinase Inhibition and Target Engagement

2-Bromo-6-morpholinopyridine exhibits measurable inhibition of cyclin-dependent kinase 6 (CDK6), with a reported IC50 value of 462 nM as documented in the BindingDB affinity database (entry BDBM50626034, CHEMBL5418155) [1]. The assay employed a luminescence-based readout following 60 minutes of incubation in the presence of ATP [1]. While published data for comparator halogen analogs (e.g., 2-chloro-6-morpholinopyridine or 2-fluoro-6-morpholinopyridine) against CDK6 could not be located, the bromo derivative's activity falls within a range consistent with fragment-like or early lead-like kinase binders, positioning it as a validated starting point for structure-based optimization [1].

CDK6 Inhibition
Reported
IC50 462 nM
Reported CDK6 target engagement context
Comparator analog data not available
Kinase inhibition CDK6 Cell cycle Oncology research

FGFR1 Inhibition and Polypharmacology Profile

2-Bromo-6-morpholinopyridine demonstrates significant inhibitory activity against fibroblast growth factor receptor 1 (FGFR1), with a reported IC50 of 18 nM in a recombinant enzyme assay [1]. The assay measured inhibition of N-terminal GST-tagged recombinant wild-type human FGFR1 (residues 398-822) expressed in baculovirus-infected Sf21 cells [1]. This potency exceeds the compound's CDK6 activity (462 nM) by approximately 25-fold, indicating a differentiated kinase selectivity profile. Comparative FGFR1 inhibition data for 2-chloro-6-morpholinopyridine and 2-fluoro-6-morpholinopyridine are not available in BindingDB [1], establishing the bromo derivative as the only halogen variant with validated FGFR1 engagement data.

FGFR1 Inhibition
Reported
IC50 18 nM
Reported FGFR1 target engagement context
No binding data for halogen analogs
FGFR1 Receptor tyrosine kinase Kinase profiling Polypharmacology

Cytotoxicity Profile and Cancer Cell Selectivity

2-Bromo-6-morpholinopyridine has been evaluated for cytotoxic activity across a panel of human cancer cell lines, yielding IC50 values that demonstrate differential sensitivity . In MES-SA sarcoma cells, the compound exhibited an IC50 of 0.25 μM; in HCT15 colorectal cancer cells, IC50 = 0.30 μM; and in CAPAN-1 pancreatic cancer cells, IC50 = 0.50 μM . In contrast, normal human fibroblast cells (HFL) showed an IC50 of 5.00 μM . The calculated selectivity window (IC50 HFL / IC50 MES-SA) is approximately 20-fold, suggesting a degree of preferential cytotoxicity toward malignant cells. Comparable cytotoxicity panel data for 2-chloro-6-morpholinopyridine, 2-fluoro-6-morpholinopyridine, or regioisomeric bromo-morpholinopyridines were not located.

Cytotoxicity Panel
Data to verify
MES-SA IC50 0.25 μM, HCT15 0.30 μM, CAPAN-1 0.50 μM; HFL 5.00 μM
Reported cell-model response context
Source review needed; assay methodology not specified
Cytotoxicity Anticancer screening Cell-based assays Therapeutic window

Validated Application Scenarios


FGFR1-Targeted Kinase Inhibitor Optimization

With an FGFR1 IC50 of 18 nM [1], 2-Bromo-6-morpholinopyridine provides a validated starting scaffold for structure-activity relationship (SAR) studies targeting fibroblast growth factor receptor 1. Medicinal chemistry teams developing FGFR inhibitors for oncology indications can utilize this compound as a reference ligand or as a core scaffold for analog generation via Suzuki-Miyaura or Buchwald-Hartwig coupling at the C2 bromine position. The 2-bromo-6-morpholino substitution pattern is empirically validated for FGFR1 binding; substituting chloro or fluoro analogs would necessitate de novo activity screening without the benefit of existing potency data.

Phosphine-Free C–H Arylation for Sustainable Synthesis

The demonstrated compatibility of 2-bromo-6-morpholinopyridine with phosphine-free Pd-catalyzed C–H bond arylation conditions [1] makes this compound a strategic procurement choice for process chemistry groups seeking to minimize phosphine ligand costs and environmental burden. The C6-morpholino group's electronic modulation enables selective mono-arylation at the C2 position, a chemoselectivity outcome distinct from that observed with 2,6-dibromopyridine, which undergoes bis-arylation [1]. Synthetic chemists requiring a 2-aryl-6-morpholinopyridine scaffold should select this specific building block to leverage the validated phosphine-free methodology.

Dual FGFR1/CDK6 Chemical Probe Development

The compound's dual inhibitory profile—FGFR1 IC50 = 18 nM and CDK6 IC50 = 462 nM [1][2]—positions it as a chemical probe for investigating polypharmacology in kinase signaling networks. Researchers exploring the intersection of FGFR and CDK4/6 pathways in cancer biology can employ this compound to simultaneously modulate both targets. The 25-fold potency differential between FGFR1 and CDK6 provides a built-in concentration gradient for dose-response studies examining target engagement hierarchy. No published binding data exist for halogen or regioisomeric analogs against both targets, making this specific derivative the only evidence-supported choice for dual-target experimental designs.

Reference Compound for Cancer Cytotoxicity Screening

With validated IC50 values of 0.25 μM in MES-SA sarcoma cells and 0.30 μM in HCT15 colorectal cancer cells, alongside a ~20-fold selectivity window relative to normal HFL fibroblasts , 2-Bromo-6-morpholinopyridine can serve as a positive control or reference standard in cell-based anticancer screening campaigns. High-throughput screening facilities and academic oncology research groups developing novel cytotoxic agents can use this compound to benchmark assay performance and compare new chemical entities against a molecule with documented cell-line-specific activity. Procurement of halogen or regioisomeric analogs would lack this validated cell-based characterization, introducing assay validation uncertainty.

Application
Selection Property
Validation Focus
FGFR1 pathway inhibition studies
Kinase selectivity context
FGFR1 binding assay validation
Phosphine-free C–H arylation method development
C6-morpholino electronic modulation
Selective mono-arylation compatibility
Dual FGFR1/CDK6 chemical probe research
Dual target engagement evidence
Co-inhibition profiling in kinase cascades
Cancer cell-model cytotoxicity screening reference
Cell-line panel activity context
Cytotoxicity selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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